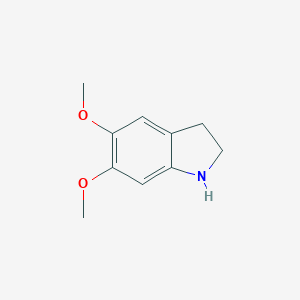

5,6-Dimethoxyindoline

Description

Overview of Indoline (B122111) Scaffold in Organic Chemistry Research

The indoline scaffold, characterized by a fused benzene (B151609) and pyrrolidine (B122466) ring, is a privileged structure in drug discovery and a versatile building block in organic synthesis. pageplace.deresearchgate.net Its unique three-dimensional structure and the presence of a nitrogen atom confer a range of chemical and biological properties. researchgate.net The indole (B1671886) nucleus, from which indoline is derived, is a fundamental component of numerous natural products, including the amino acid tryptophan and various alkaloids. pageplace.debohrium.com The reactivity of the indoline system can be modulated by substituents on both the aromatic and the pyrrolidine rings, making it a highly adaptable framework for the synthesis of complex molecules. chim.itarkat-usa.org

Significance of Dimethoxy Substitution Patterns in Indoline Systems

The introduction of methoxy (B1213986) groups onto the indoline scaffold significantly influences its electronic properties and reactivity. chim.it Methoxy groups are electron-donating, which increases the electron density of the aromatic ring and can direct the regioselectivity of electrophilic substitution reactions. chim.it The presence of two methoxy groups, as in 5,6-dimethoxyindoline, further enhances this effect, making the molecule a valuable precursor for the synthesis of a variety of derivatives. chim.itchemimpex.com This substitution pattern is found in a number of biologically active compounds and natural product analogues. chim.it

Historical Context of this compound in Scientific Discovery

The synthesis of this compound has been documented in the scientific literature, with early methods including the cyclization of β-(6-amino-3,4-dimethoxyphenyl)ethanol and the catalytic hydrogenation of 5,6-dimethoxyindole (B14739). rsc.org Research into this compound and its derivatives has been linked to the study of melanins, the pigments responsible for color in many organisms. scispace.comrsc.org For instance, the oxidation of this compound has been studied in the context of melanin (B1238610) chemistry. scispace.comrsc.org Over the years, various synthetic routes have been developed to access this important intermediate, reflecting its continued relevance in chemical research. rsc.orggoogle.com

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRMKYPHVPDUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453786 | |

| Record name | 5,6-dimethoxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15937-07-2 | |

| Record name | 2,3-Dihydro-5,6-dimethoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15937-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-dimethoxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxyindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 5,6 Dimethoxyindoline

| Property | Value |

| IUPAC Name | 5,6-dimethoxy-2,3-dihydro-1H-indole |

| CAS Number | 15937-07-2 |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

Physical Properties of 5,6-Dimethoxyindoline

| Property | Value |

| Melting Point | 65-69 °C |

| Boiling Point | 138-142 °C at 1 mmHg |

| Appearance | Solid |

Structure Activity Relationship Sar and Mechanistic Investigations of 5,6 Dimethoxyindoline Derivatives

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of 5,6-dimethoxyindoline derivatives is underscored by a growing body of research into their molecular mechanisms of action. These investigations have revealed that these compounds can interact with various biological targets, including enzymes and receptors, and modulate key cellular pathways implicated in a range of diseases.

Cholinesterase Inhibition:

A significant area of investigation has been the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), by this compound derivatives. Donepezil (B133215), a well-known AChE inhibitor, features a 5,6-dimethoxyindanone moiety, which is structurally related to this compound. nih.govnih.gov Structure-activity relationship (SAR) studies on donepezil and its derivatives have highlighted the importance of this dimethoxy-substituted core for potent AChE inhibition. For instance, the derivative 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) was identified as a highly potent AChE inhibitor with an IC50 value of 5.7 nM. nih.gov This compound demonstrated remarkable selectivity, being 1250 times more potent against AChE than butyrylcholinesterase (BChE). nih.gov

Further research has explored other derivatives. For example, certain 4,6-dimethoxyindole-based azine derivatives have shown inhibitory activity against both AChE and BChE, with some compounds exhibiting IC50 values in the micromolar range. mdpi.comresearchgate.net Specifically, compounds with dimethoxy substitutions were found to be the most effective inhibitors within this series. mdpi.com Additionally, novel hydrazide hydrazones derived from 4,6-dimethoxyindole (B1331502) have been synthesized and evaluated, with some demonstrating significant inhibition of both cholinesterase enzymes. researchgate.net

Below is a table summarizing the cholinesterase inhibitory activities of selected this compound and related derivatives.

| Compound/Derivative | Target Enzyme | IC50 Value | Selectivity (AChE vs. BChE) |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | AChE | 5.7 nM | 1250-fold |

| 4,6-Dimethoxyindole-based Azine Derivative 8 | AChE | 7.31 µM | Not specified |

| 4,6-Dimethoxyindole-based Azine Derivative 12 | AChE | 6.11 µM | Not specified |

| Hydrazide hydrazone derivative 5 | AChE & BChE | Not specified | Not specified |

Monoamine Oxidase (MAO) Inhibition:

Derivatives of the indole (B1671886) scaffold, including those with a 5,6-disubstitution pattern, have also been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. drugbank.commdpi.com Studies on indole-5,6-dicarbonitrile derivatives have revealed potent inhibition of both MAO-A and MAO-B. nih.gov For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was found to inhibit MAO-A and MAO-B with very low IC50 values of 0.014 µM and 0.017 µM, respectively, acting as a reversible and competitive inhibitor. nih.gov

SAR studies on these dicarbonitrile derivatives indicated that modifications at the indole nitrogen and the 2-position significantly impact inhibitory activity and selectivity. nih.gov While direct studies on this compound itself as a MAO inhibitor are less common, the findings from related indole structures suggest that the 5,6-substitution pattern is a viable starting point for designing potent MAO inhibitors. nih.govmdpi.com

The following table presents data on the MAO inhibitory activity of an indole-5,6-dicarbonitrile derivative.

| Compound | Target Enzyme | IC50 Value | Inhibition Type |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | 0.014 µM | Reversible, Competitive |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | 0.017 µM | Reversible, Competitive |

The interaction of this compound derivatives with G protein-coupled receptors (GPCRs) has emerged as another important area of research. A notable example is the G protein-coupled receptor 17 (GPR17), which is implicated in various physiological and pathological processes, including those in the central nervous system. nih.govacs.org

Through molecular docking studies of a large library of indole derivatives, a novel indoline-derived phenolic Mannich base, referred to as CHBC, was identified as a potential agonist for GPR17. nih.govacs.org This compound, which incorporates a dimethoxyindoline scaffold, was synthesized and experimentally validated. nih.gov The interaction between CHBC and GPR17 was shown to trigger downstream signaling events, including a rapid decrease in cyclic AMP (cAMP) and calcium levels. nih.govacs.org

GPR17 is known to signal through the Gαi protein, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. nih.gov The activation of GPR17 can also mobilize intracellular calcium, which acts as a secondary messenger. nih.gov The ability of the this compound derivative CHBC to modulate these signaling pathways highlights its potential as a tool for studying GPR17 function and as a lead compound for developing novel therapeutics targeting this receptor. nih.govacs.orgresearchgate.net

Beyond direct enzyme and receptor interactions, this compound derivatives have been shown to modulate complex biological pathways involved in neurodegeneration and cellular stress responses.

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. nih.govnih.gov Several studies have investigated the potential of indole derivatives to inhibit this process. While direct studies on this compound are limited, related compounds have shown promise. For instance, certain 1H-indole-3-carbaldehyde derivatives have been found to be potent inhibitors of Aβ aggregation. researchgate.net One such compound demonstrated significant suppression of Aβ aggregation with an IC50 value of 8.4 µM. researchgate.net

The mechanism by which these compounds inhibit Aβ aggregation is thought to involve direct binding to the Aβ peptide, thereby preventing its self-assembly into toxic oligomers and fibrils. nih.govwayne.edu The structural features of the indole ring system, including its hydrophobicity and potential for hydrogen bonding, may contribute to this inhibitory activity.

Neuroinflammation is a critical component of many neurodegenerative diseases and is characterized by the activation of glial cells and the production of pro-inflammatory mediators. nih.govnih.govmdpi.comfrontiersin.org The modulation of neuroinflammatory pathways is therefore a promising therapeutic strategy. While direct evidence for this compound's role in modulating neuroinflammation is still emerging, the known interactions of its derivatives with targets like cholinesterases and GPR17 suggest a potential indirect influence.

For example, the inhibition of AChE can have anti-inflammatory effects. researchgate.net Furthermore, GPR17 is known to be upregulated in inflammatory conditions in the brain. nih.gov By acting as agonists or antagonists at this receptor, this compound derivatives could potentially modulate the inflammatory response. The activation of microglia and astrocytes, key players in neuroinflammation, and the subsequent release of cytokines like IL-1β and TNF-α are processes that could be influenced by compounds that interact with these pathways. mdpi.comfrontiersin.org

The SIRT1/AMPK pathway is a crucial regulator of cellular energy metabolism, stress resistance, and longevity. nih.govfoodandnutritionresearch.netmdpi.comfrontiersin.orgimrpress.com Activation of this pathway has been shown to be protective in various disease models. Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase, and AMP-activated protein kinase (AMPK) is a key cellular energy sensor. mdpi.com These two proteins work in a coordinated manner to maintain cellular homeostasis. nih.govfoodandnutritionresearch.net

Caloric restriction, a known activator of the SIRT1/AMPK pathway, has been shown to increase the expression of myocardial SIRT1 and p-AMPK. foodandnutritionresearch.net While direct studies linking this compound to this pathway are not yet available, the exploration of natural products and their derivatives has revealed compounds that can activate SIRT1 and AMPK. nih.govfoodandnutritionresearch.net Given the diverse biological activities of indole derivatives, investigating the potential of this compound and its analogues to modulate the SIRT1/AMPK pathway represents a promising avenue for future research. The activation of this pathway could lead to beneficial downstream effects, including enhanced mitochondrial function and reduced oxidative stress. mdpi.comimrpress.com

Modulation of Biological Pathways

Inhibition of Prostaglandin (B15479496) Production

The anti-inflammatory effects of certain indole derivatives are linked to their ability to inhibit the production of prostaglandins, which are key mediators of inflammation. This inhibition is often achieved through the modulation of enzymes like cyclooxygenase (COX). While direct studies on this compound are limited, research on related indole structures provides valuable insights.

Indole derivatives have been explored as anti-inflammatory agents due to their structural similarities to known anti-inflammatory drugs. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Several of these compounds demonstrated significant anti-inflammatory effects, with some showing selective inhibition of COX-2 expression, which is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The study highlighted that substitutions on the phenyl ring attached to the hydrazide moiety significantly influenced the anti-inflammatory potency. nih.gov

Furthermore, hybrid molecules containing both indole and imidazolidine (B613845) nuclei have been shown to possess anti-inflammatory and antinociceptive properties. nih.gov These compounds were found to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which are upstream of prostaglandin synthesis pathways. nih.gov Specifically, compounds LPSF/NN-52 and LPSF/NN-56 demonstrated a significant reduction in abdominal writhing in an acetic acid-induced nociception model, suggesting an analgesic effect likely mediated by the inhibition of inflammatory mediators. nih.gov

Another study on indole derivatives of ursolic acid revealed their ability to inhibit nitric oxide (NO) production and the secretion of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages. chemrxiv.org These findings underscore the potential of the indole scaffold, including the 5,6-dimethoxy substitution pattern, as a template for designing novel anti-inflammatory agents that target prostaglandin production pathways.

DNA Intercalation and Topoisomerase II Inhibition (for related indoles like Ellipticines)

Ellipticines, which are structurally related to indoline (B122111) derivatives, are well-known for their anticancer properties, which are primarily attributed to their ability to interact with DNA. The planar, polycyclic structure of ellipticine (B1684216) allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.govnih.gov This interaction distorts the DNA structure, interfering with essential cellular processes like replication and transcription. nih.govwalshmedicalmedia.com

The binding of ellipticine to DNA is stabilized by the presence of protonatable ring nitrogens, which can carry a positive charge under physiological conditions, enhancing the affinity for the negatively charged DNA backbone. nih.gov High-resolution structural studies have shown that ellipticine intercalates into DNA with its long axis parallel to the base pairs, causing a significant unwinding of the DNA helix. nih.gov

In addition to direct DNA binding, ellipticines are potent inhibitors of topoisomerase II. walshmedicalmedia.combohrium.comupol.cz This enzyme plays a critical role in managing the topological state of DNA during replication and transcription by creating transient double-strand breaks. Ellipticine and its derivatives can stabilize the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. walshmedicalmedia.com This leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis. bohrium.com The ability of ellipticine derivatives to inhibit topoisomerase II is a key mechanism of their cytotoxic activity against cancer cells. upol.cz

The structure-activity relationship of ellipticine analogues has been extensively studied. For example, new indole-based ellipticine analogues have been synthesized and shown to have significant topoisomerase IIβ inhibitory activity. researchgate.net Similarly, ursolic acid derivatives incorporating an indole moiety have been identified as potent topoisomerase II inhibitors, inducing apoptosis in cancer cells. nih.govnih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Ellipticine | DNA Intercalation, Topoisomerase II | Potent inhibitor, induces apoptosis | walshmedicalmedia.combohrium.com |

| Indole-based Ellipticine Analogue (Compound 2b) | Topoisomerase IIβ | 94.7% inhibition | researchgate.net |

| Ursolic Acid-Indole Hybrid (Compound 5f) | Topoisomerase IIα | IC50 = 0.56 µM (SMMC-7721 cells) | nih.govnih.gov |

Impact on Cellular Processes (e.g., Microtubule Disruption, Methuosis)

Beyond direct DNA interactions, this compound derivatives and their analogues can exert their biological effects by interfering with other critical cellular processes, such as microtubule dynamics and a novel form of cell death known as methuosis.

Microtubule Disruption:

Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Compounds that disrupt microtubule dynamics are effective anticancer agents. Certain indole derivatives, particularly those with methoxy (B1213986) substitutions, have been shown to act as microtubule-disrupting agents. nih.gov For instance, a study on indolyl-pyridinyl-propenones revealed that changing the methoxy group from the 5-position to the 6-position of the indole ring switched the compound's activity from inducing methuosis to causing microtubule disruption. nih.gov This highlights the critical role of the substitution pattern on the indole ring in determining the mechanism of action. While a 5,6-dimethoxyindole (B14739) derivative in this particular study lost activity, other research has shown that 5,6-dimethoxyindole analogues can have reduced but still present bio-activity related to microtubule interaction. nih.gov

Methuosis:

Methuosis is a non-apoptotic form of cell death characterized by the massive accumulation of vacuoles derived from macropinosomes, ultimately leading to cell rupture. acs.orgnih.gov This pathway is of particular interest for treating cancers that are resistant to traditional apoptosis-inducing therapies. Indole-based chalcones have been identified as potent inducers of methuosis. acs.orgnih.govnih.gov A key compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), induces methuosis at low micromolar concentrations in glioblastoma cells. acs.orgnih.gov The structure-activity relationship studies of these compounds have shown that the 5-methoxy group on the indole ring is important for this activity. nih.govacs.org While a 5,6-dimethoxy substitution in one study led to a loss of methuosis-inducing activity, the broader class of methoxy-substituted indoles remains a promising area for the development of novel anticancer agents that function through this unique cell death mechanism. nih.gov

| Compound | Indole Substitution | Primary Mechanism | Reference |

|---|---|---|---|

| MOMIPP | 5-Methoxy-2-methyl | Methuosis Induction | acs.orgnih.gov |

| Analogue | 6-Methoxy-2-methyl | Microtubule Disruption | nih.gov |

| Analogue | 5,6-Dimethoxy-2-methyl | Inactive | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

Computational Approaches to Predicting Biological Activity

QSAR models are built using a set of compounds with known biological activities and a range of calculated molecular descriptors that quantify various aspects of their chemical structure. nih.gov These descriptors can include physicochemical properties (e.g., lipophilicity, electronic properties) and topological or 3D structural features. nih.gov

Various computational techniques are employed to build QSAR models, including multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov MLR creates a linear equation relating the descriptors to the activity, while ANN can model more complex, non-linear relationships. nih.gov For instance, a QSAR study on 6-methoxy benzamide (B126) derivatives used both MLR and ANN to predict their D2 receptor antagonistic activity, with the ANN model showing superior predictive power. nih.gov

Modern drug design increasingly utilizes computational models to predict bioactivity. nih.gov These can range from predicting the interaction of ligands with their protein targets to forecasting the effects of compounds on cellular pathways. nih.gov For this compound derivatives, computational approaches like molecular docking can be used to predict their binding affinity to specific enzymes or receptors, providing insights into their potential mechanisms of action.

Correlation of Structural Features with Therapeutic Potency

QSAR studies on indole derivatives have revealed key structural features that correlate with their therapeutic potency. For example, in a study of 4,6-dimethoxyindole based hydrazide-hydrazones as anticholinesterase agents, the presence of an aromatic moiety and the hydrazide-hydrazone linker were found to be crucial for activity. researchgate.net The specific position of these groups on the indole ring was less critical than their presence. researchgate.net

In another study on indolyl-pyridinyl-propenones, the position of the methoxy group on the indole ring was found to be a critical determinant of both potency and mechanism of action. nih.gov A 5-methoxy substitution favored methuosis induction, while a 6-methoxy substitution led to microtubule disruption with increased potency. nih.gov The presence of a trimethoxyindole moiety has been identified as critical for the activity of certain 1-benzylindole series as microtubule destabilizing agents, with 5,6-dimethoxyindole analogs showing significantly reduced activity. nih.gov

These studies demonstrate that subtle changes in the substitution pattern of the indole ring can have a profound impact on the biological activity of the resulting compounds. QSAR and other computational methods are essential tools for understanding these relationships and guiding the design of more potent and selective therapeutic agents based on the this compound scaffold.

Structure-Biological Response Relationships

The relationship between the chemical structure of a molecule and its biological response is a cornerstone of medicinal chemistry. For this compound derivatives, this relationship is multifaceted, with different structural modifications leading to a wide array of biological activities.

The indole nucleus itself is considered a "privileged scaffold" in drug discovery, as it is found in numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. jchr.orgrsc.org The electron-donating methoxy groups at the 5- and 6-positions of the indoline ring enhance the electron density of the aromatic system, which can influence its interactions with biological targets. chim.it

The structure-activity relationship studies of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a compound containing the 5,6-dimethoxyindole core) as an acetylcholinesterase inhibitor demonstrated that the indanone moiety is a key structural feature for high potency. nih.gov This highlights how the core structure can be functionalized to target specific enzymes.

Furthermore, the type and position of substituents on the indole ring can dramatically alter the biological response. As discussed previously, shifting a methoxy group from the 5- to the 6-position can switch the mechanism of cell death from methuosis to microtubule disruption. nih.gov This illustrates a clear structure-biological response relationship where a minor structural change leads to a major shift in the cellular phenotype.

The diverse biological responses elicited by derivatives of the this compound scaffold underscore the versatility of this chemical framework. By systematically modifying the structure, it is possible to fine-tune the biological activity to achieve desired therapeutic effects, whether it be inhibiting specific enzymes, interacting with DNA, or modulating complex cellular processes.

Influence of Methoxy Group Position on Biological Activity

The specific location of methoxy groups on the indole ring of this compound derivatives has been shown to be a critical determinant of their biological activity. Research into indolyl-pyridinyl-propenones (IPPs) as potential anti-cancer agents has demonstrated that the arrangement of these electron-donating groups can dramatically alter both the potency and the mechanism of action of the compounds.

In one study, the anti-cancer effects of mono- and di-methoxyindole substituted IPPs were compared. The results revealed that while the 5-methoxy and 6-methoxy derivatives exhibited distinct biological activities, the 5,6-dimethoxyindole derivative was surprisingly devoid of any significant activity in the conducted growth assays. This suggests that the combined presence of methoxy groups at both the 5- and 6-positions can be detrimental to the anti-cancer properties of this particular class of compounds. The study highlighted that the 6-methoxy substitution, in particular, conferred a potent microtubule-disrupting activity, which was absent in the 5,6-dimethoxy analog. researchgate.net

This loss of activity in the 5,6-dimethoxy derivative underscores the intricate structure-activity relationships at play, where the electronic and steric properties imparted by the methoxy groups must be precisely balanced to achieve the desired biological effect. Further research has also indicated that in other series of compounds, such as certain tubulin inhibitors, 5,6-dimethoxyindole analogs displayed significantly reduced bio-activity, reinforcing the notion that this specific substitution pattern may not be favorable for all biological targets.

Below is a data table summarizing the differential activities observed in the study of indolyl-pyridinyl-propenones.

Table 1: Influence of Methoxy Group Position on the Anti-Cancer Activity of Indolyl-Pyridinyl-Propenones

| Compound | Methoxy Group Position(s) | Observed Biological Activity |

|---|---|---|

| 5-methoxy analog | 5-position | Induced methuosis (a type of non-apoptotic cell death) |

| 6-methoxy analog | 6-position | Potent microtubule disruption leading to mitotic arrest |

| 5,6-dimethoxy analog | 5- and 6-positions | Loss of significant anti-cancer activity |

Impact of Side Chain Modifications on Biological Activity

Beyond the positioning of the methoxy groups, modifications to the side chains of this compound derivatives play a crucial role in modulating their biological activity. These modifications can influence the compound's affinity for its target, as well as its pharmacokinetic properties.

One area of significant interest has been the N-alkylation of the indole nitrogen. Studies have shown that the introduction of a methyl group at the N-1 position of the indole ring can significantly enhance the anti-cancer activity of certain derivatives. analis.com.my For instance, in a comparative analysis, 5,6-dimethoxy-1-methyl-1H-indole was noted to have altered reactivity and activity compared to its non-methylated counterpart, 5,6-dimethoxyindole. google.com This suggests that the N-methyl group can contribute favorably to the interaction with biological targets or improve the compound's cellular uptake.

The nature of substituents on other parts of the molecule also has a profound impact. In a study of small molecule disruptors of EWS-FLI1 interactions in Ewing's Sarcoma, a series of analogues based on an indolin-2-one core were synthesized. While the 5,6-dimethoxy substitution on the indoline ring was part of the core structure of some of the more potent compounds, the modifications on an attached phenyl ring were found to be critical for activity. Specifically, electron-donating groups at the para-position of the phenyl ring were found to be most favorable for inhibitory activity. dovepress.com

The table below illustrates the structure-activity relationship of these derivatives with modifications on the phenyl ring.

Table 2: Impact of Phenyl Ring Substituents on the EWS-FLI1 Inhibitory Activity of Indolin-2-one Derivatives

| Compound | Phenyl Ring Substituent (para-position) | Growth Inhibition (GI50 in TC32 cells, µM) |

|---|---|---|

| Analog 1 | -H | 1.2 |

| Analog 2 | -OCH3 | 0.9 |

| Analog 3 | -N(CH3)2 | 0.26 |

Furthermore, the introduction of different heterocyclic rings as side chains has been explored to enhance the therapeutic potential of indole derivatives. For example, research on piperlongumine, a natural product with anti-cancer properties, has suggested that attaching heterocyclic rings like indole to its C7-C8 olefin position could lead to improved anticancer activity. This highlights the potential for creating hybrid molecules that combine the favorable properties of the this compound scaffold with other bioactive moieties.

The synthesis of various bromo-5,6-dimethoxyindole building blocks also opens up avenues for a wide range of side chain modifications through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the this compound core to optimize biological activity.

Computational Chemistry and Theoretical Studies on 5,6 Dimethoxyindoline Systems

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as a 5,6-dimethoxyindoline derivative, and a macromolecule, typically a protein. derpharmachemica.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. derpharmachemica.comscispace.com The process involves generating three-dimensional structures of both the ligand and the protein and then predicting the most likely binding orientation or "pose" of the ligand within the protein's binding site. scispace.comnsf.gov

The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex between a this compound derivative and its target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netcresset-group.com For instance, in studies of dimethoxyindole-based benzenesulfonamides as potential anticholinesterase agents, molecular docking has been used to identify key interactions within the binding sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Similarly, for 4,6-dimethoxyindole (B1331502) based unsymmetrical azines, docking studies have elucidated the hydrophobic and hydrophilic interactions with amino acid residues in the active sites of these enzymes. tandfonline.com

The characterization of these interactions is fundamental for understanding the structure-activity relationship (SAR) of a series of compounds, guiding the design of new ligands with improved affinity and selectivity. cresset-group.commdpi.com Techniques like protein interaction potentials can be used to analyze the electrostatics of the protein's active site to better understand ligand binding. cresset-group.com

A primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function value, and the correct binding pose of a ligand. nsf.govnih.govbiorxiv.org The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. For example, in the study of dimethoxyindole-based benzenesulfonamides, molecular docking was used to determine the possible poses of the ligands in the binding sites of AChE and BChE. researchgate.net The stability of these predicted poses can be further investigated using molecular dynamics (MD) simulations. researchgate.netnih.gov

It is important to note that different docking programs may use different algorithms and scoring functions, which can lead to variations in the predicted binding affinities. researchgate.net Therefore, results are often compared against known inhibitors or validated through experimental assays. researchgate.net The accuracy of binding affinity prediction remains a significant challenge in computational drug design. nsf.gov

Table 1: Predicted Binding Affinities of Selected Dimethoxyindole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Benzenesulfonamide derivative 8a | Butyrylcholinesterase (BChE) | Not explicitly stated in provided text, but noted for high potency | Hydrophobic interactions and hydrogen bonds | researchgate.net |

| Azine derivative 7h | Acetylcholinesterase (AChE) | Not explicitly stated in provided text, but noted as a promising candidate | Hydrophobic and hydrophilic interactions | tandfonline.com |

| Azine derivative 7j | Butyrylcholinesterase (BChE) | Not explicitly stated in provided text, but noted for better inhibition potency | Hydrophobic and hydrophilic interactions | tandfonline.com |

Ligand-Protein Interaction Analysis

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. akj.azplos.org These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, offering deep insights into the reactivity and stability of compounds like this compound and its derivatives. plos.orgnih.gov

Electronic structure analysis helps in understanding the distribution of electrons within a molecule. A key tool for this is the Molecular Electrostatic Potential (MEP) analysis. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically shown in red) and electron-poor (positive potential, shown in blue). nih.govijcce.ac.ir These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. ijcce.ac.ir

The stability of radical cations and quinonoid forms derived from indole (B1671886) systems is a critical area of study, particularly in the context of oxidative processes. unina.it The stability of a radical is influenced by factors such as resonance stabilization and steric hindrance. nih.govmasterorganicchemistry.com For indole derivatives, the formation of radical cations is often a key step in their chemical and biological activities. beilstein-journals.org

Computational studies on the oxidation of 5,6-dihydroxyindole (B162784), a related compound, have shown that the stability of the resulting catechols, radicals, and quinonoid forms can be investigated using computational methods. unina.it These studies help to elucidate the mechanisms of oxidative polymerization. unina.it The stability of different tautomeric forms, such as the quinone and quinone methide, can also be predicted, revealing their potential roles in reaction pathways. researchgate.net The formation of these species is often influenced by the electronic properties of the parent molecule. researchgate.net

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the packing of molecules in a crystal lattice. mdpi.comrsc.orgmdpi.com Understanding these interactions is essential for crystal engineering and predicting the solid-state properties of a compound. mdpi.com

Stability of Related Radical Cations and Quinonoid Forms

In Silico ADME Prediction for this compound Derivatives

In the early stages of drug discovery, predicting the pharmacokinetic profile of a compound is crucial to de-risk the development process and reduce costly late-stage failures. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models have become indispensable tools for this purpose. ucl.ac.ukacs.org These computational methods evaluate the drug-likeness of molecules based on their physicochemical properties, which are known to influence their behavior in the human body. nih.govresearchgate.net For derivatives of this compound, these predictions are vital for assessing their potential as orally bioavailable drugs.

Key parameters often evaluated include molecular weight (MW), lipophilicity (log P), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA). These factors are famously encapsulated in frameworks like Lipinski's Rule of Five, which suggests that drug candidates are more likely to be orally active if they meet certain criteria (e.g., MW ≤ 500 Da, log P ≤ 5, HBD ≤ 5, HBA ≤ 10). rsc.orgmdpi.com

Research on related dimethoxyindole derivatives, such as α-cyano bis(indolyl)chalcones derived from 5,6-dimethoxyindole (B14739), has utilized in silico tools to predict their ADME properties. rsc.org These studies help to identify candidates with favorable pharmacokinetic profiles before committing to extensive synthesis and in vitro testing. For instance, calculations for novel thiazolylhydrazine derivatives have shown that most compounds adhere to Lipinski's and other drug-likeness rules, indicating a high probability of good oral bioavailability. mdpi.com Similarly, ADME predictions for 4,6-dimethoxyindole-based azines and hydrazide-hydrazones have been performed to assess their potential as therapeutic agents. researchgate.nettandfonline.com

The data generated from these predictive studies are often compiled into tables to compare various derivatives and select the most promising candidates for further development.

Table 1: Predicted Physicochemical and ADME Properties for Representative Indole Derivatives

| Compound Class | Molecular Weight (g/mol) | Lipophilicity (log P) | H-Bond Acceptors | H-Bond Donors | Topological Polar Surface Area (Ų) | Oral Bioavailability Prediction | Reference |

|---|---|---|---|---|---|---|---|

| α-Cyano bis(indolyl)chalcone derivative | < 500 | < 5 | 4-6 | 1-2 | ~90-120 | Good | rsc.org |

| Thiazolylhydrazine-piperazine derivative | ~450-550 | ~3.5-5.5 | 5-6 | 1 | ~60-80 | Adheres to Lipinski's Rule | mdpi.com |

| 4,6-Dimethoxyindole azine derivative | ~350-500 | ~3.0-5.0 | 4-7 | 1-2 | ~80-110 | Favorable | tandfonline.com |

This table presents generalized data based on published findings for related compound classes to illustrate the application of in silico ADME predictions. Specific values vary for each individual derivative within a class.

Mechanistic Computational Models in Drug Development

Mechanistic computational models, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the interactions between a ligand, like a this compound derivative, and its biological target at an atomic level. windows.net These methods are fundamental to structure-based drug design, enabling researchers to visualize binding modes, predict binding affinities, and understand the structural basis of a compound's activity.

Molecular docking studies, for instance, have been employed to investigate how novel 4,6-dimethoxyindole-based hydrazide-hydrazones bind to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.net Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site. In one study, the most favorable binding pose was found to depend on the aromatic moiety and the hydrazide-hydrazone linker. researchgate.net Similarly, docking has been used to assess the potential of 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-methanone analogues as AChE inhibitors. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. nih.govmdpi.com MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. windows.netnih.gov For example, MD simulations of inhibitors bound to cholinesterases have shown that the entrance to the active site gorge is highly flexible, which can influence how inhibitors access the binding site. nih.gov These simulations help to refine the understanding of the interaction mechanism and can guide the optimization of lead compounds to improve their potency and selectivity. mdpi.com

Exciton (B1674681) Interactions and Photophysical Properties

The photophysical properties of this compound systems are of significant interest, particularly in the context of developing novel materials for optoelectronics and fluorescent probes. Computational studies, often using density functional theory (DFT) and its time-dependent extension (TD-DFT), are crucial for understanding the electronic transitions that govern light absorption and emission. beilstein-journals.orgresearchgate.net

The photophysics of the indoline (B122111) scaffold, which lacks the C2=C3 double bond of indole, has been studied in detail. acs.org Unlike indole, indoline has well-separated ¹Lₐ and ¹Lₑ states, which influences its fluorescence properties. The introduction of substituents, such as the two methoxy (B1213986) groups in this compound, can further modulate these properties. acs.org

A key concept in understanding the photophysics of aggregated molecules or polymers is exciton interaction or coupling. nih.gov This phenomenon describes the interaction between the transition dipole moments of nearby chromophores, which can lead to significant changes in the absorption spectrum, such as shifts in wavelength and splitting of absorption bands (Davydov splitting). nih.govchalmers.se Studies on oligomers of related eumelanin (B1172464) precursors, such as 5,6-dihydroxyindole, have shown that the mode of coupling between indole units is a critical parameter affecting their electronic absorption properties. researchgate.net Increasing the length of oligomer chains does not always lead to a predictable red shift in absorption; instead, a marked broadening of absorption bands is often observed. researchgate.net

In the solid state or in aggregates, these interactions can dictate whether energy is dissipated through fluorescence or non-radiative pathways. beilstein-journals.org For example, in studies of ethyl 5,6-dimethoxyindole-2-carboxylate (a derivative of 5,6-dimethoxyindole), researchers have investigated how intermolecular interactions in the crystalline state influence photophysical behavior, including phenomena like phosphorescence. researchgate.net Understanding these exciton interactions is vital for designing materials with specific optical properties, such as for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. researchgate.net

Table 2: Representative Photophysical Data for Indole and Indoline Derivatives

| Compound/Class | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Solvent/State | Reference |

|---|---|---|---|---|---|

| Indoline | 255, 304 | 325 | ~0.12 | Cyclohexane | acs.org |

| Indoline | 256, 305 | 360 | 0.003 | Water | acs.org |

| Benzophospholo[3,2-b]indole derivative | ~300, 355 | 450 | 0.75 | CH2Cl2 | beilstein-journals.org |

| Bromo-5,6-dimethoxyindole carboxylate | ~330 | N/A | N/A | N/A | researchgate.netumaine.edu |

This table provides illustrative photophysical data for the parent indoline scaffold and related complex indole systems to highlight the types of properties investigated computationally. N/A indicates data not available in the cited sources.

Advanced Spectroscopic and Structural Characterization in 5,6 Dimethoxyindoline Research

X-Ray Crystallography for Elucidating Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate atomic coordinates, bond lengths, and bond angles with high accuracy.

In the study of 5,6-dimethoxyindoline derivatives, X-ray crystallography provides definitive proof of structure and reveals key structural features in the solid state. For instance, the crystal structure of 1-Acetyl-5,6-dimethoxyindoline was determined at a low temperature of 123 K. nih.goviucr.org The analysis revealed an orthorhombic crystal system with the space group P n m a. iucr.org A key finding was that all non-hydrogen atoms (carbon, nitrogen, and oxygen) lie on a mirror plane, indicating a high degree of molecular symmetry in the crystalline form. nih.goviucr.orgresearchgate.net This planarity is a significant structural characteristic of the indoline (B122111) core in this derivative. The study also identified an intramolecular C—H⋯O hydrogen bond. iucr.orgresearchgate.net

Similarly, the crystallographic analysis of a related precursor, Methyl 5,6-dimethoxy-1H-indole-2-carboxylate, showed a nearly planar molecule. nih.gov This study highlighted intermolecular interactions, including N—H⋯O hydrogen bonds that link pairs of molecules and π-stacking interactions between the indole (B1671886) rings of adjacent molecules, with an interplanar separation of 3.39 Å. nih.gov Such data on intermolecular forces are crucial for understanding the packing and stability of the crystal lattice.

The crystallographic data obtained from these derivatives provide a foundational understanding of the geometry of the 5,6-dimethoxy-substituted ring system.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 |

| Temperature | 123 (2) K |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| Unit Cell Dimensions | a = 18.541 (4) Å b = 6.9572 (15) Å c = 8.5582 (17) Å |

| Volume | 1103.9 (4) ų |

| Z (Molecules per unit cell) | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. wikipedia.org It provides detailed information about the chemical environment, connectivity, and dynamics of atoms, primarily ¹H (proton) and ¹³C (carbon-13). wikipedia.orgencyclopedia.pub For this compound, NMR is used to confirm its identity and purity. umsystem.edu

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The protons on the aromatic ring (at positions C4 and C7) would appear as singlets in the aromatic region. The four protons of the five-membered indoline ring (at C2 and C3) would typically appear as two triplets. The six protons of the two methoxy (B1213986) groups would yield a sharp singlet, and the proton on the nitrogen atom (N-H) would appear as a broader signal.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The spectrum for this compound would feature signals for the aromatic carbons, the aliphatic carbons of the indoline ring (C2 and C3), and the carbons of the two methoxy groups. The chemical shifts are sensitive to the electronic environment, confirming the positions of the methoxy substituents. chemicalbook.com

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H on C4 | ¹H | ~6.5-6.7 | Singlet (s) |

| H on C7 | ¹H | ~6.6-6.8 | Singlet (s) |

| CH₂ on C2 | ¹H | ~3.5-3.7 | Triplet (t) |

| CH₂ on C3 | ¹H | ~2.9-3.1 | Triplet (t) |

| OCH₃ | ¹H | ~3.7-3.9 | Singlet (s) |

| NH | ¹H | ~3.5-4.5 (variable) | Broad Singlet (br s) |

| C5/C6 | ¹³C | ~140-150 | - |

| C3a/C7a | ¹³C | ~130-140 | - |

| C4/C7 | ¹³C | ~95-105 | - |

| OCH₃ | ¹³C | ~56 | - |

| C2 | ¹³C | ~47-50 | - |

| C3 | ¹³C | ~29-32 | - |

Mass Spectrometry Techniques in Mechanistic Studies

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov In mechanistic studies, tandem mass spectrometry (MS/MS) is used to fragment ions and analyze the resulting pieces, providing valuable information about the molecule's structure and fragmentation pathways. nih.govwikipedia.org

For this compound (C₁₀H₁₃NO₂, MW: 177.22 g/mol ), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. The fragmentation of indoline derivatives is influenced by the stable aromatic ring and the nitrogen atom. Common fragmentation patterns for amines involve α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. miamioh.edu

In the case of this compound, likely fragmentation pathways include:

Loss of a hydrogen atom: Formation of an [M-1]⁺ ion, which is common for amines. miamioh.edu

Loss of a methyl radical (•CH₃): Cleavage of a methoxy group to form an [M-15]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction can lead to the loss of a neutral formaldehyde molecule from a methoxy group, resulting in an [M-30]⁺ ion.

Ring cleavage: The five-membered ring can undergo cleavage, particularly breaking the C2-C3 bond, leading to characteristic fragment ions.

By analyzing these fragmentation patterns, researchers can confirm the structure of synthesized derivatives and study the mechanisms of chemical reactions or decomposition processes. umsystem.edu

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Analysis

While specific spectra for this compound are not extensively published, data from related indole compounds like 5,6-dimethoxyindole (B14739) and its carboxylic acid derivative provide insight into the expected vibrational modes. nih.govnih.gov Key vibrational bands for this compound would include:

N-H Stretch: A characteristic band in the IR spectrum, typically around 3350-3500 cm⁻¹, arising from the stretching of the nitrogen-hydrogen bond. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups of the indoline ring appear just below 3000 cm⁻¹.

C-O Stretches: Strong bands associated with the aryl-alkyl ether linkages of the methoxy groups are expected in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. spectroscopyonline.com It is particularly effective for analyzing symmetric vibrations and the non-polar parts of the molecule. The selection of the laser excitation wavelength can be crucial, as it can be tuned to match an electronic transition in the molecule, leading to resonance Raman enhancement and providing more detailed information about specific parts of the structure. spectroscopyonline.com

Ultrafast Spectroscopic Techniques for Charge Dynamics

Ultrafast spectroscopy involves the use of extremely short laser pulses, typically on the femtosecond (10⁻¹⁵ s) timescale, to study dynamic processes in molecules such as vibrational motion and electron transfer. msu.eduaps.org Pump-probe spectroscopy is a common ultrafast technique where an initial "pump" pulse excites the molecule, and a subsequent "probe" pulse monitors the changes in the system as it relaxes or reacts over time. aps.org

For molecules like this compound, which is an electron-rich aromatic amine, ultrafast spectroscopy is valuable for investigating its excited-state dynamics and charge-transfer properties. The indole ring itself is known to be an effective electron donor. mdpi.com Studies on related indole derivatives and melanin (B1238610) precursors (which are formed from dihydroxyindoles) demonstrate the power of these techniques. researchgate.net

Upon photoexcitation, this compound can be promoted to an excited electronic state. Ultrafast spectroscopy can track the fate of this excited state, revealing the timescales of processes such as:

Internal Conversion: Non-radiative decay back to the ground electronic state, often occurring on picosecond or sub-picosecond timescales. researchgate.net

Intersystem Crossing: Transition from a singlet excited state to a triplet state.

Charge Transfer: The transfer of an electron to an acceptor molecule or another part of the same molecule. The electron-donating methoxy groups would significantly influence these properties.

By observing the evolution of transient absorption or emission signals, researchers can elucidate the mechanisms of photo-induced reactions and understand the fundamental charge dynamics that govern the compound's behavior in various chemical and biological environments. nih.govriken.jp

Applications of 5,6 Dimethoxyindoline and Its Derivatives in Materials Science and Beyond

Functional Aromatic Scaffolds for Novel Materials

The 5,6-dimethoxyindole (B14739) core serves as a valuable platform for constructing complex functional aromatic scaffolds. researchgate.net Its inherent electron-rich nature, a consequence of the two methoxy (B1213986) groups on the benzene (B151609) ring, enhances its reactivity and makes it an ideal starting point for various chemical modifications. chemimpex.com Through transition metal-mediated cross-coupling reactions, such as Stille, Heck, and Sonogashira reactions, researchers can introduce a wide array of functional groups onto the indole (B1671886) ring. researchgate.net This allows for the precise tuning of the molecule's electronic and photophysical properties.

For instance, the strategic placement of bromo-substituents at the 4- and 7-positions of the 5,6-dimethoxyindole ring creates a versatile intermediate. chim.it These bromo groups act as handles for subsequent Sonogashira cross-coupling reactions, enabling the attachment of alkynyl moieties and the construction of extended π-conjugated systems. chim.it This approach has been instrumental in synthesizing novel materials with tailored characteristics for applications in organic electronics and beyond. researchgate.net

The ability to derive these building blocks from renewable resources like vanillin (B372448) further enhances their appeal for sustainable materials development. frontiersin.org Vanillin can be converted through a series of chemical transformations into 5,6-dimethoxyindole derivatives, providing a green alternative to petroleum-based starting materials. frontiersin.orgresearchgate.net

Biomimetic Polymers and Nanomaterials

The structural resemblance of 5,6-dihydroxyindoles, the demethylated form of 5,6-dimethoxyindoles, to the building blocks of eumelanin (B1172464) has inspired the development of a wide range of biomimetic polymers and nanomaterials. researchgate.netresearchgate.net Eumelanin, the natural pigment found in human skin, hair, and eyes, possesses a unique combination of properties, including broad-spectrum UV-visible light absorption, biocompatibility, and mixed ionic-electronic conductivity, making it a desirable model for advanced materials. researchgate.netpolymtl.camdpi.com

Eumelanin-Inspired Polymers for Optical and Electronic Applications

Researchers have successfully synthesized eumelanin-like polymers from 5,6-dihydroxyindole (B162784) (DHI) and its carboxylic acid derivative (DHICA). researchgate.netmdpi.com These synthetic melanins mimic the key properties of their natural counterpart and are being explored for applications in organic electronics and bioelectronics. researchgate.netpolymtl.ca

One notable example is poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA), a melanin (B1238610) analogue that can be produced by electrochemical deposition. mdpi.com Unlike natural melanin, PDMICA is crystalline and exhibits unique electrochromic properties, switching from green to purple to clear as the applied voltage is cycled. This behavior opens up possibilities for its use in smart windows and displays.

The optical properties of these eumelanin-inspired materials are a key area of investigation. The polymerization of DHI and DHICA leads to the formation of oligomers and polymers with broad and featureless absorption spectra, a characteristic trait of natural eumelanin. nih.gov This broad absorption is attributed to the chemical and structural disorder within the polymer, which creates a range of electronic states. mdpi.com

| Polymer | Monomer | Key Properties | Potential Applications |

|---|---|---|---|

| Synthetic Eumelanin | 5,6-Dihydroxyindole (DHI), 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Broad UV-Vis absorption, biocompatibility, mixed ionic-electronic conductivity. researchgate.netpolymtl.camdpi.com | Organic electronics, bioelectronics, coatings. researchgate.net |

| Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA) | 5,6-Dimethoxyindole-2-carboxylic acid (DMICA) | Crystalline, electrochromic (green-purple-clear). | Smart windows, displays. |

Soft Functional Polymers in Organic Electronics and Bioelectronics

The development of soft, functional polymers that can effectively interface with biological systems is a major goal in organic bioelectronics. acs.org Polymers derived from 5,6-dimethoxyindole and its analogs are promising candidates due to their biocompatibility and tunable electronic properties. researchgate.net These materials can bridge the gap between the rigid, inorganic components of electronic devices and the soft, ion-conducting nature of living tissue. cambridge.org

The ability to process these polymers from solution and deposit them as thin films is crucial for device fabrication. Electrochemical deposition is a common technique used to create uniform polymer coatings on electrode surfaces, which can improve the impedance and charge transfer characteristics of biomedical implants.

Light-Harvesting Materials

Inspired by the light-harvesting machinery of natural photosynthesis, scientists are designing synthetic materials that can capture and convert solar energy. wikipedia.org The broad absorption spectrum of eumelanin and its synthetic mimics makes them attractive for light-harvesting applications. researchgate.netrsc.org These materials can absorb photons across a wide range of the solar spectrum, from UV to near-infrared, and convert this energy into other forms, such as heat or electricity. nih.gov

The fundamental process involves the absorption of a photon to create an exciton (B1674681) (a bound electron-hole pair), which can then be used to drive chemical reactions or generate an electrical current. wikipedia.org While still in the early stages of research, the potential for using 5,6-dimethoxyindoline-derived polymers in artificial photosynthetic systems and other light-harvesting technologies is significant. frontiersin.org

Bio-Adhesion Materials

Bio-adhesion, the ability of a material to adhere to a biological surface, is a critical property for many biomedical applications, such as drug delivery and tissue engineering. mdpi.comslideshare.net The catechol groups present in 5,6-dihydroxyindoles are known to be responsible for the strong adhesive properties of mussel foot proteins. This has inspired the development of bio-adhesive materials based on these and similar structures. mdpi.com

Polymers incorporating DHI or DHICA can form strong bonds with mucosal surfaces, prolonging the residence time of drug delivery systems and enhancing therapeutic efficacy. researchgate.net The ability to create biomimetic nanoparticles coated with these adhesive polymers opens up new avenues for targeted drug delivery and other advanced therapeutic applications. beilstein-journals.orgnih.gov

Building Blocks for Organic Semiconductors

The π-conjugated system of the indole ring makes 5,6-dimethoxyindole and its derivatives attractive building blocks for organic semiconductors. rsc.org By synthetically modifying the core structure, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for semiconductor performance. researchgate.net

A key strategy involves the synthesis of dibrominated 5,6-dimethoxyindole derivatives, which can then be used in cross-coupling reactions to create extended conjugated polymers. rsc.orgresearchgate.net For example, a core derived from vanillin, methyl 4,7-dibromo-5,6-dimethoxy-N-methyl-1H-indole-2-carboxylate, has been shown to be a promising new building block for organic semiconductors. researchgate.netrsc.org Materials synthesized from this core exhibit properties suitable for use in electronic devices. rsc.org

The table below summarizes some of the key derivative compounds of this compound and their applications in materials science.

| Derivative Compound | Key Feature | Application |

|---|---|---|

| Bromo-5,6-dimethoxyindoles | Reactive sites for cross-coupling reactions. researchgate.netchim.it | Synthesis of functional aromatic scaffolds and conjugated polymers. researchgate.netchim.it |

| 5,6-Dihydroxyindole (DHI) | Eumelanin building block, catechol groups. researchgate.netmdpi.com | Biomimetic polymers, bio-adhesives. researchgate.netmdpi.com |

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Eumelanin building block. researchgate.netmdpi.com | Eumelanin-inspired polymers for optical applications. researchgate.netmdpi.com |

| Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA) | Electrochromic properties. | Smart windows, displays. |

| Methyl 4,7-dibromo-5,6-dimethoxy-N-methyl-1H-indole-2-carboxylate | Vanillin-derived building block. researchgate.netrsc.org | Organic semiconductors. researchgate.netrsc.org |

Chemosensor Development

The indole scaffold, characterized by its electron-rich π-system, serves as an excellent platform for the development of chemosensors. sjp.ac.lk Derivatives of this compound, particularly its oxidized indole form, are gaining attention in materials science for their application in the selective detection of metal ions. The presence of heteroatoms like nitrogen and oxygen, along with the tunable photophysical properties of the indole core, makes these compounds ideal candidates for creating sensitive and selective fluorescent and colorimetric sensors. sjp.ac.lkresearchgate.net The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF), internal charge transfer (ICT), and ligand-to-metal charge transfer (LMCT), which are triggered upon binding of the target analyte. sjp.ac.lkresearchgate.netrsc.org

Detailed Research Findings

Research has demonstrated the successful synthesis and application of dimethoxyindole derivatives as dual chemosensors for the detection of ferric (Fe³⁺) and cupric (Cu²⁺) ions. researchgate.netdicle.edu.trdicle.edu.tr One notable example is a novel chemosensor based on a N,N',N'-tetraacetyl-4,6-dimethoxyindole structure. sjp.ac.lkresearchgate.net This particular sensor exhibits high selectivity and sensitivity for both Fe³⁺ and Cu²⁺ ions over a wide range of other common cations. dicle.edu.trdicle.edu.tr

Upon interaction with Cu²⁺, the sensor displays a distinct visual color change from purple to yellow, accompanied by a significant quenching of its fluorescence intensity. researchgate.net This response is attributed to a ligand-to-metal charge transfer (LMCT) mechanism. researchgate.net In an LMCT process, an electron is transferred from the ligand's molecular orbital to the metal ion's orbital upon photoexcitation, which can lead to changes in the photophysical properties of the molecule. nih.govsemanticscholar.orgnih.gov

The binding stoichiometry between the sensor and the metal ions has been determined through methods like Job's plot analysis. researchgate.netdicle.edu.trdicle.edu.tr For the N,N',N'-tetraacetyl-4,6-dimethoxyindole derivative, a 2:1 binding ratio was established for its complex with Cu²⁺, while a 1:2 ratio was found for its complexes with both Cu²⁺ and Fe³⁺ in another study. researchgate.netresearchgate.net These findings are crucial for understanding the coordination chemistry and optimizing the sensor's performance. researchgate.net The practical applicability of such sensors has been demonstrated, underscoring their potential for use in environmental monitoring and biological imaging. researchgate.netresearchgate.net

The selectivity of these indole-based sensors can be finely tuned by modifying their molecular structure. For instance, the substitution of N-H functional groups with N-acetyl groups in 4,6-dimethoxyindole-2-carbohydrazide was shown to significantly enhance the selectivity and sensitivity towards Cu²⁺ detection. sjp.ac.lk This highlights the versatility of the dimethoxyindole scaffold in designing chemosensors for specific target analytes.

Interactive Data Tables

Table 1: Performance of a 4,6-Dimethoxyindole-Based Chemosensor for Metal Ion Detection

| Analyte | Detection Method | Observed Change | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Metal) | Sensing Mechanism | Reference |

|---|---|---|---|---|---|---|

| Cu²⁺ | Colorimetric & Fluorescent | Color change (purple to yellow), Fluorescence quenching | 0.124 µM | 2:1 | LMCT | researchgate.net |

| Fe³⁺ | Fluorescent | Fluorescence quenching | 37.80 nM | 1:2 | LMCT | researchgate.net |

Table 2: Binding Characteristics of a Dimethoxyindole Derivative Sensor

| Analyte | Binding Constant (Kₐ) | Reference |

|---|---|---|

| Fe³⁺ | 2.02 x 10¹⁰ M⁻² | researchgate.net |

Future Directions and Research Perspectives for 5,6 Dimethoxyindoline

Development of Novel Therapeutic Agents with Reduced Toxicity

A primary objective in drug discovery is to maximize therapeutic efficacy while minimizing off-target effects and associated toxicity. Future research on 5,6-dimethoxyindoline will likely concentrate on the synthesis of derivatives with improved selectivity for their biological targets. A promising strategy involves designing molecules that specifically target proteins or pathways implicated in disease, thereby reducing interaction with healthy cells.

For instance, research has led to the identification of an indoline-derived phenolic Mannich base, CHBC, as a GPR17 agonist for glioblastoma multiforme (GBM) treatment. acs.orgnih.gov Cell viability assays showed that this compound induced significant cell death in GBM cell lines while having a considerably lower impact on non-cancerous mouse embryonic fibroblast (MEF) cells. acs.org This suggests a degree of cancer cell-specific cytotoxicity. The development of such targeted agents is a key future direction, aiming to enhance the therapeutic window of new drug candidates derived from the this compound core. jchr.org

Exploration of Untapped Pharmacological Potentials

Derivatives of the closely related 5,6-dimethoxyindole (B14739) have demonstrated a wide array of biological activities, hinting at the untapped potential of the indoline (B122111) scaffold itself. These activities include anti-inflammatory, analgesic, antimicrobial, antiviral, and neuroprotective effects. Further investigations are warranted to explore these and other pharmacological avenues.

Key areas for future exploration include:

Anticancer Activity : Beyond glioblastoma, the scaffold could be functionalized to target other cancers. For example, modifying the position of the methoxy (B1213986) group on the indole (B1671886) ring of certain propenone analogues has been shown to switch the mechanism of cell death, indicating that subtle structural changes can unlock different anticancer activities. nih.gov

Neurodegenerative Diseases : Indole-based compounds have been investigated as anticholinesterase agents and inhibitors of beta-amyloid aggregation, both of which are relevant to Alzheimer's disease. jchr.orgresearchgate.net The this compound structure could serve as a template for novel agents in this therapeutic area.

Infectious Diseases : The scaffold has been used to create derivatives with activity against HIV-1, and its general antimicrobial potential suggests it could be a starting point for developing new antibiotics or antivirals.

Enzyme Inhibition : Analogues have shown potential as inhibitors of enzymes like topoisomerase and indoleamine 2,3-dioxygenase, suggesting a broad applicability in targeting enzymatic pathways involved in various pathologies. nih.gov

Rational Design of Chemically Diverse Molecular Scaffolds

The this compound core is an ideal starting point for the rational design of diverse molecular libraries. researchgate.net Rational design strategies, which use structural information about a biological target to guide drug development, are crucial for creating potent and selective molecules. rsc.orgmdpi.com

Future efforts will likely involve:

Scaffold Diversification : Using the this compound unit as a central hub, chemists can attach various functional groups to explore chemical space systematically. mdpi.com This includes creating derivatives like hydrazide-hydrazones, which have shown promise as anticholinesterase agents. chim.itresearchgate.net

Structure-Activity Relationship (SAR) Studies : By synthesizing a series of related compounds and evaluating their biological activity, researchers can determine which structural features are critical for efficacy. For example, studies on indolyl-pyridinyl-propenones revealed that changing a methoxy group from the 5-position to the 6-position switched the biological activity from inducing methuosis to disrupting microtubules, highlighting the importance of substituent placement. nih.gov

Multi-Component Reactions : The synthesis of the GPR17 agonist CHBC utilized a Petasis borono–Mannich reaction, a multi-component approach that allows for the rapid assembly of complex molecules from simple precursors. acs.orgnih.gov The application of such efficient reactions will accelerate the creation of chemically diverse scaffolds.

Further Mechanistic Elucidation of Biological Effects

While numerous derivatives of 5,6-dimethoxyindole and indoline have shown biological activity, the precise mechanisms of action are often not fully understood. A deeper mechanistic understanding is essential for optimizing drug candidates and predicting potential side effects.

Future research should focus on:

Target Identification and Validation : Pinpointing the specific molecular targets with which these compounds interact. For example, some benzyl (B1604629) trimethoxyindole analogues are known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, but further studies are needed to detail these interactions. nih.gov

Pathway Analysis : Investigating the downstream signaling pathways affected by the compound. The GPR17 agonist CHBC was found to activate both Gαi and Gαq proteins, but a more detailed map of the subsequent cellular events would be beneficial for understanding its full effect on glioblastoma cells. acs.org

Structural Biology : Obtaining high-resolution crystal structures of these compounds bound to their target proteins would provide invaluable insight for rational drug design, allowing for the development of next-generation inhibitors with improved affinity and selectivity.

Advances in Green Chemistry Approaches for Synthesis

The synthesis of fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com Applying these principles to the synthesis of this compound and its derivatives is a critical future direction.

Potential advancements include:

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly shorten reaction times and improve yields, as demonstrated in the Cadogan synthesis of a 5,6-dimethoxyindole derivative. chim.it

Catalytic Methods : Employing efficient catalysts can reduce the need for stoichiometric reagents, which often generate more waste. Research into aluminum-catalyzed coupling reactions of indoles represents a step towards more efficient bond formation. mdpi.com

Safer Reagents and Solvents : Replacing hazardous reagents and solvents with more environmentally benign alternatives is a core tenet of green chemistry. wjpmr.com Future synthetic routes will likely focus on avoiding toxic materials and minimizing energy-intensive steps like refluxing in high-boiling-point solvents.

Integration of Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. unina.it This integrated approach allows for the rapid screening of virtual compound libraries, prediction of properties, and rationalization of experimental outcomes, ultimately accelerating the discovery process.

Future research on this compound will benefit from:

Virtual Screening and Molecular Docking : As used in the discovery of the GPR17 agonist CHBC, computational docking can screen thousands of derivatives against a biological target to identify promising hit compounds for synthesis and testing. acs.org

In Silico Property Prediction : Computational tools can predict physicochemical properties (like lipophilicity), and potential toxicity of novel compounds before they are synthesized, helping to prioritize the most promising candidates. researchgate.net

Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the this compound scaffold, providing insights into reaction mechanisms and the stability of different forms of the molecule. researchgate.net This can help explain experimental observations, such as the outcomes of oxidative coupling reactions. unina.it